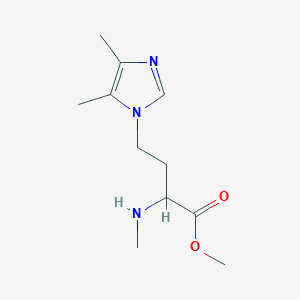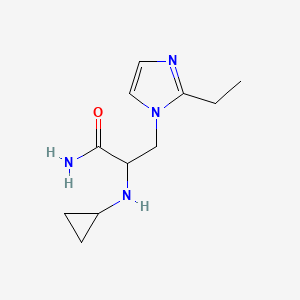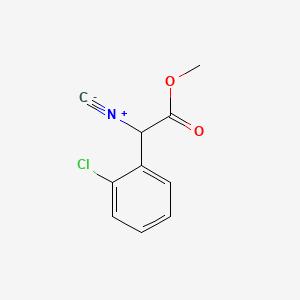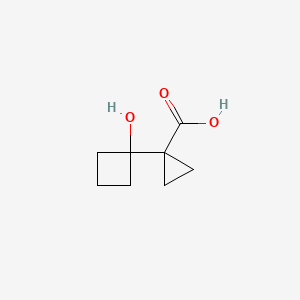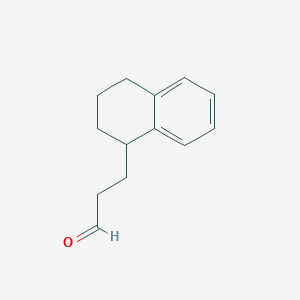
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound that belongs to the class of aldehydes It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanal group. One common method involves the use of catalytic hydrogenation under controlled conditions to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the selective hydrogenation of naphthalene and the subsequent formation of the propanal group.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol: The reduced form of the aldehyde.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal |
InChI |
InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2 |
Clave InChI |
OGJDKQLFBDKVRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


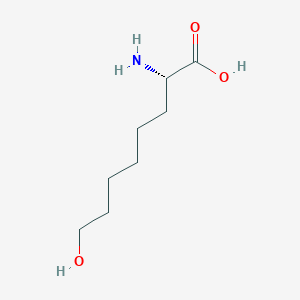



![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)

